2-(Bromomethyl)quinoline

Organic Synthesis Medicinal Chemistry Reaction Kinetics

2-(Bromomethyl)quinoline (CAS 5632-15-5) is a premier benzylic bromide for SN2 alkylation, offering superior reactivity over chloromethyl analogs (92% vs. 75% yields in Suzuki couplings). Its 83% yield with aza-15-crown-5 enables cost-efficient lariat ether synthesis for metal-ion sensing. The reactive C-Br bond (65 kJ/mol weaker than C-Cl) permits late-stage kinase inhibitor functionalization under mild conditions. Melting point (57°C) facilitates precise weighing for fluorescent bioconjugates. Order now for high-purity, research-grade material.

Molecular Formula C10H8BrN
Molecular Weight 222.08 g/mol
CAS No. 5632-15-5
Cat. No. B1281361
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Bromomethyl)quinoline
CAS5632-15-5
Molecular FormulaC10H8BrN
Molecular Weight222.08 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC(=N2)CBr
InChIInChI=1S/C10H8BrN/c11-7-9-6-5-8-3-1-2-4-10(8)12-9/h1-6H,7H2
InChIKeyNNAYPIDFVQLEDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Bromomethyl)quinoline (CAS 5632-15-5): A Versatile Quinoline-Based Alkylating Building Block for Pharmaceutical and Agrochemical Synthesis


2-(Bromomethyl)quinoline (CAS 5632-15-5) is a halogenated heterocyclic building block consisting of a quinoline core substituted at the 2-position with a reactive bromomethyl group [1]. This compound serves as a critical electrophilic intermediate for introducing the quinoline pharmacophore into more complex molecular architectures via nucleophilic substitution [2]. The benzylic nature of the bromomethyl group confers enhanced reactivity compared to non-benzylic alkyl bromides, enabling efficient alkylation of diverse nucleophiles including amines, thiols, and alkoxides [3]. Its molecular formula is C10H8BrN, with a molecular weight of 222.08 g/mol [1].

Why 2-(Bromomethyl)quinoline Cannot Be Replaced by Other Quinoline Derivatives in Critical Synthetic Pathways


Substituting 2-(Bromomethyl)quinoline with alternative quinoline derivatives introduces significant variability in reaction outcomes due to differences in electrophilicity, steric accessibility, and the electronic influence of the quinoline nitrogen [1]. The 2-position bromomethyl group benefits from resonance stabilization by the adjacent quinoline nitrogen, which modulates its reactivity in SN2 reactions relative to other positional isomers (e.g., 4-, 6-, or 8-bromomethylquinolines) [2]. Furthermore, replacing the bromine with chlorine dramatically reduces leaving group ability, as C-Br bonds are approximately 65 kJ/mol weaker than C-Cl bonds, leading to slower substitution kinetics and often lower yields . Even minor positional shifts alter the electron density at the reactive center, impacting both synthetic efficiency and the biological activity of downstream products, as demonstrated in comparative studies of quinoline-based HIV integrase inhibitors [2].

Quantitative Differentiation of 2-(Bromomethyl)quinoline from Structural Analogs: A Comparative Evidence Guide


Enhanced Electrophilic Reactivity of 2-(Bromomethyl)quinoline vs. 2-(Chloromethyl)quinoline in Nucleophilic Substitution

2-(Bromomethyl)quinoline exhibits significantly higher reactivity in nucleophilic substitution reactions compared to its chloro analog due to the lower bond dissociation energy of the C-Br bond. This translates to faster reaction rates and higher yields under identical conditions [1]. Comparative studies on analogous 4-substituted quinoline systems demonstrate that the bromomethyl derivative achieves 92% yield in Suzuki coupling reactions versus only 75% for the chloromethyl analog, representing a 23% relative increase in efficiency .

Organic Synthesis Medicinal Chemistry Reaction Kinetics

Superior Alkylation Efficiency of 2-(Bromomethyl)quinoline in Lariat Ether Synthesis

In the synthesis of N-pivot lariat ethers, 2-(bromomethyl)quinoline demonstrates excellent reactivity with aza-15-crown-5, achieving an 83% yield in the condensation step under mild conditions (Na2CO3 in MeCN) [1]. This compares favorably to the 62% yield obtained for the analogous 8-methoxy derivative under identical reaction conditions, indicating that the unsubstituted 2-bromomethyl derivative is more sterically accessible for nucleophilic attack [2].

Supramolecular Chemistry Crown Ether Synthesis Metal Ion Complexation

Positional Isomerism Drives Differential Biological Activity: Impact of Bromomethyl Placement on HIV-1 Integrase Inhibition

While direct activity data for 2-(bromomethyl)quinoline itself is limited, class-level evidence from multi-substituted quinoline HIV-1 integrase allosteric inhibitors (ALLINIs) demonstrates that the position of bromine substitution profoundly impacts antiviral potency and resistance profiles [1]. Specifically, 8-bromo substituted quinolines retained full effectiveness against the ALLINI-resistant IN A128T mutant virus, whereas the 6-bromo analog suffered a significant loss of potency [1]. This highlights the critical importance of selecting the correct positional isomer (2-, 4-, 6-, or 8-bromomethyl) for target engagement and resistance avoidance.

Antiviral Drug Discovery HIV-1 Integrase Structure-Activity Relationship

Optimized Physical Form for Handling and Storage: Solid State vs. Liquid Analogs

2-(Bromomethyl)quinoline exists as a white to off-white solid powder at room temperature with a melting point of 57°C [1]. In contrast, 2-(chloromethyl)quinoline is a colorless to pale yellow liquid with a melting point of 56.5-57.5°C and a boiling point of 165°C at 16 mmHg , while 2-methylquinoline (the precursor) is a liquid with a boiling point of 247°C . The solid state of 2-(bromomethyl)quinoline facilitates easier weighing, transfer, and storage compared to liquid analogs, reducing handling losses and exposure risks.

Chemical Handling Storage Stability Process Chemistry

Optimal Use Cases for 2-(Bromomethyl)quinoline Based on Quantitative Performance Advantages


Synthesis of N-Alkylated Azacrown Ethers for Selective Metal Ion Extraction

Leveraging its 83% yield in condensation with aza-15-crown-5 [1], 2-(bromomethyl)quinoline is ideally suited for preparing N-pivot lariat ethers. These compounds are used in the selective extraction and sensing of mono- and divalent metal ions, where the quinoline nitrogen can participate in metal coordination, enhancing selectivity [1]. The high yield minimizes waste and reduces the cost of producing these specialized ligands for environmental monitoring or nuclear waste remediation.

Construction of Quinoline-Containing Kinase Inhibitor Libraries

The enhanced electrophilicity of the benzylic bromide (inferred from comparative yields in Suzuki couplings, where bromomethyl analogs achieve 92% vs. 75% for chloromethyl ) makes 2-(bromomethyl)quinoline a preferred alkylating agent for introducing the quinoline scaffold into kinase inhibitor cores. This is particularly relevant for developing inhibitors targeting kinases with a known preference for quinoline-based ATP-competitive binding modes, where efficient late-stage functionalization is critical.

Preparation of Agrochemical Intermediates via Cross-Coupling

Given its utility as a precursor in agrochemical synthesis , 2-(bromomethyl)quinoline is valuable for creating novel crop protection agents. The superior reactivity of the C-Br bond compared to C-Cl enables more efficient palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille) under milder conditions, which is essential for incorporating sensitive functional groups found in modern, environmentally-benign pesticides .

Synthesis of Fluorescent Probes and Sensors

The quinoline core is a known fluorophore. 2-(Bromomethyl)quinoline serves as an alkylating agent to attach the quinoline moiety to biomolecules or polymers, creating fluorescent conjugates . Its solid-state form (mp 57°C [2]) allows for precise weighing of small quantities, which is crucial for reproducible probe synthesis and minimizing the use of expensive targeting moieties (e.g., antibodies, peptides).

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